Tripelennamine

Catalog No.
S545929
CAS No.
91-81-6
M.F
C16H22ClN3
M. Wt
255.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripelennamine

CAS Number

91-81-6

Product Name

Tripelennamine

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

Molecular Formula

C16H22ClN3

Molecular Weight

255.36 g/mol

InChI

InChI=1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3

InChI Key

FSSICIQKZGUEAE-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2

Solubility

Very soluble (NTP, 1992)
587 mg/L (at 30 °C)
0.00 M
MISCIBLE WITH WATER
2.84e+00 g/L

Synonyms

Azaron, Histantin, Pyribenzamine, Tripelennamine, Tripelennamine Citrate, Tripelennamine Citrate (1:1), Tripelennamine Hydrochloride, Tripelennamine Maleate, Tripelennamine Maleate (1:1), Tripelennamine Monohydrochloride, Vetibenzamin

Canonical SMILES

[H+].CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.[Cl-]

Description

The exact mass of the compound Tripelennamine is 291.1502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)587 mg/l (at 30 °c)0.00 mmiscible with water2.84e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118946. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Histamine Research

Tripelennamine is a well-established histamine H1 receptor antagonist. Histamine is a signaling molecule involved in allergic reactions and inflammatory responses. By blocking H1 receptors, tripelennamine helps researchers understand histamine's role in these processes. Studies have utilized tripelennamine to investigate histamine's effects on:

  • Allergic reactions: Researchers use tripelennamine to study how histamine triggers allergy symptoms like runny nose, itchy eyes, and rashes.
  • Inflammation: Tripelennamine's ability to block histamine-induced inflammation makes it valuable in researching inflammatory diseases like arthritis and asthma [].

Neuroscience Research

Tripelennamine's ability to cross the blood-brain barrier makes it a useful tool in some areas of neuroscience research. Studies have employed tripelennamine to:

  • Investigate neurotransmitter function: By blocking histamine H1 receptors in the brain, tripelennamine can help researchers understand how histamine interacts with other neurotransmitters and influences processes like sleep and wakefulness.
  • Study neurological disorders: Researchers have explored the use of tripelennamine in models of epilepsy and Alzheimer's disease to understand the role of histamine in these conditions.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992)

Color/Form

YELLOW OIL

XLogP3

3.3

Exact Mass

291.1502

Boiling Point

365 to 374 °F at 1.7 mm Hg (NTP, 1992)
19.3-20.5 °C @ 5 mm Hg

LogP

3.3
3.3

Odor

AMINE ODOR

Appearance

Solid powder

Melting Point

378.5 to 380.3 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3C5ORO99TY

Related CAS

154-69-8 (mono-hydrochloride)
22306-05-4 (hydrochloride)
58044-99-8 (maleate (1:1))
6138-56-3 (citrate (1:1))

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (22.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (22.45%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (22.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (22.45%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (22.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the symptomatic relief of hypersensitivity reactions, coughs, and the common cold.

Therapeutic Uses

Anti-Allergic Agents; Histamine H1 Antagonists
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/
Antihistamines are also used in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US product labeling/
Antihistamines are indicated for the relief of sneezing and rhinorrhea associated with the common cold. However, controlled clinical studies have not demonstrated that antihistamines are significantly more effective than placebo in relieving cold symptoms. Non-sedating (ie, second generation) antihistamines are unlikely to be useful in the treatment of the common cold symptoms since they do not have clinically significant anticholinergic effects (eg, drying effects on nasal mucosa). /Antihistamines; Included in US product labeling/
Antihistamines are indicated as adjunctive therapy to epinephrine and other standard measures for anaphylactic reactions after the acute manifestations have been controlled, and to ameliorate the allergic reactions to blood or plasma. /Antihistamines; Included in US product labeling/
MEDICATION (VET): IN TREATMENT OF ECZEMA, ASTHMA, & CONJUNCTIVITIS IN DOGS; LAMINITIS, FOOD ALLERGY, BEE STINGS, & PULMONARY EDEMA IN HORSES; URTICARIA, ASTHMA, ANAPHYLACTIC SHOCK, TOXEMIAS ASSOC WITH BACTERIAL INFECTIONS, OR DIGESTIVE DISEASES IN CATTLE. /HYDROCHLORIDE/
In bronchial asthma, histamine antagonists are singularly ineffective. Similarly, in the treatment of systemic anaphylaxis, in which autacoids other than histamine play major roles, the mainstay of therapy is epinephrine, with histamine antagonists having only a subordinate and adjuvant role. The same is true for severe angioedema, in which laryngeal swelling constitutes a threat to life. /Histamine Antagonists: H1 Antagonists/

Pharmacology

Used to treat the effects of colds and allergies. Tripelennamine is an antihistamine. Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. Histamine also increases vascular permeability and potentiates pain. Tripelennamine is a histamine H1 antagonist. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA04 - Tripelennamine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AC - Substituted ethylene diamines
R06AC04 - Tripelennamine

Mechanism of Action

Tripelennamine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/
H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/
H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/
Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/
Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

154-69-8
22306-05-4

Associated Chemicals

Tripelennamine hydrochloride;154-69-8

Wikipedia

Tripelennamine

Drug Warnings

Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system excitation, and an increased tendency toward convulsions. A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/
Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/
Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/
BIOAVAILABILITY OF DRUG IN TIMED-RELEASE FORM MAY BE NEITHER UNIFORM NOR RELIABLE. /HYDROCHLORIDE/
For more Drug Warnings (Complete) data for TRIPELENNAMINE (16 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

REACTION OF O-AMINOPYRIDINE AND BETA-DIMETHYLAMINOETHYL CHLORIDE IN THE PRESENCE OF SODAMIDE FOLLOWED BY CONDENSATION WITH BENZYL BROMIDE
...BY SODAMIDE CONDENSATION OF N,N-DIMETHYLAMINOETHYL-2-AMINOPYRIDINE WITH DIMETHYLAMINOETHYL CHLORIDE.
TRIPELENNAMINE IS REACTED WITH EQUIMOLAR PORTION OF CITRIC ACID IN SUITABLE SOLVENT WHICH MAY THEN BE REMOVED BY EVAPORATION. /CITRATE/
TRIPELENNAMINE MAY BE PREPARED AS FOLLOWS: O-AMINOPYRIDINE, PREPARED BY ACTION OF SODAMIDE ON PYRIDINE, IS REACTED WITH BETA-DIMETHYLAMINOETHYL CHLORIDE IN PRESENCE OF SODAMIDE, & RESULTING 2-[2-(DIMETHYLAMINO)ETHYLAMINO]PYRIDINE IS CONDENSED WITH BENZYLBROMIDE IN PRESENCE OF SODAMIDE. /HYDROCHLORIDE/
HYDROCHLORIDE IS FORMED FROM BASE BY TREATMENT WITH HYDROGEN CHLORIDE IN ORG SOLVENT. /HYDROCHLORIDE/

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF TRACES OF TRIPELENNAMINE IN PHARMACEUTICAL PREPN.

Clinical Laboratory Methods

TLC DETECTION OF TRIPELENNAMINE IN DRUG ABUSE URINE SCREENING PROGRAMS.
GC METHOD FOR DETECTION & QUALITATIVE ANALYSIS OF BASIC DRUGS IN POSTMORTEM BLOOD, USING A NITROGEN PHOSPHORUS DETECTOR.

Interactions

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
For more Interactions (Complete) data for TRIPELENNAMINE (6 total), please visit the HSDB record page.

Stability Shelf Life

SLOWLY DARKENS ON EXPOSURE TO LIGHT /HYDROCHLORIDE/

Dates

Modify: 2023-08-15
1: Richardson SR, O'Malley GF. Glucose 6 Phosphate Dehydrogenase (G6PD) Deficiency. 2017 Dec 8. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK470315/ PubMed PMID: 29262208.
2: Kaneda T, Kanda H, Tajima T, Urakawa N, Shimizu K. Imidazole-induced contractions in bovine tracheal smooth muscle are not dependent on the cAMP pathway. J Vet Med Sci. 2018 Mar 2;80(2):341-345. doi: 10.1292/jvms.17-0526. Epub 2017 Dec 18. PubMed PMID: 29249749; PubMed Central PMCID: PMC5836775.
3: Park JA, Zhang D, Kim DS, Kim SK, Cho KS, Jeong D, Shim JH, Kim JS, Abd El-Aty AM, Shin HC. Single-step multiresidue determination of ten multiclass veterinary drugs in pork, milk, and eggs using liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 Aug;38(16):2772-80. doi: 10.1002/jssc.201500501. Epub 2015 Jul 14. PubMed PMID: 26033853.
4: Zárate A, Saucedo R. [A tribute to Carl Djerassi]. Rev Med Inst Mex Seguro Soc. 2015 May-Jun;53(3):260-2. Spanish. PubMed PMID: 25984627.
5: Podolska M, Kulik A, Białecka W, Kwiatkowska-Puchniarz B, Mazurek A. HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment. Acta Pol Pharm. 2014 Sep-Oct;71(5):709-19. PubMed PMID: 25362799.
6: Peterson TC, Pearson C, Zekaj M, Hudson I, Fakhouri G, Vaidya R. Septic arthritis in intravenous drug abusers: a historical comparison of habits and pathogens. J Emerg Med. 2014 Dec;47(6):723-8. doi: 10.1016/j.jemermed.2014.06.059. Epub 2014 Oct 2. PubMed PMID: 25282119.
7: Schlecht U, St Onge RP, Walther T, François JM, Davis RW. Cationic amphiphilic drugs are potent inhibitors of yeast sporulation. PLoS One. 2012;7(8):e42853. doi: 10.1371/journal.pone.0042853. Epub 2012 Aug 8. PubMed PMID: 22905177; PubMed Central PMCID: PMC3414501.
8: Tardioli S, Buijs J, Gooijer C, van der Zwan G. pH-dependent complexation of histamine H1 receptor antagonists and human serum albumin studied by UV resonance Raman spectroscopy. J Phys Chem B. 2012 Mar 29;116(12):3808-15. doi: 10.1021/jp206409d. Epub 2012 Mar 12. PubMed PMID: 22372713.
9: Scarth JP, Spencer HA, Timbers SE, Hudson SC, Hillyer LL. The use of in vitro technologies coupled with high resolution accurate mass LC-MS for studying drug metabolism in equine drug surveillance. Drug Test Anal. 2010 Jan;2(1):1-10. doi: 10.1002/dta.88. PubMed PMID: 20878880.
10: Fokken D. Case report: tripelennamine in the treatment of skin disorders in horses. Int J Pharm Compd. 2009 Sep-Oct;13(5):388-9. PubMed PMID: 23966537.
11: Tardioli S, Gooijer C, van der Zwan G. Anomalous photophysics of H1 antihistamines in aqueous solution. J Phys Chem B. 2009 May 14;113(19):6949-57. doi: 10.1021/jp9005907. PubMed PMID: 19388641.
12: Edelmayer RM, Vanderah TW, Majuta L, Zhang ET, Fioravanti B, De Felice M, Chichorro JG, Ossipov MH, King T, Lai J, Kori SH, Nelsen AC, Cannon KE, Heinricher MM, Porreca F. Medullary pain facilitating neurons mediate allodynia in headache-related pain. Ann Neurol. 2009 Feb;65(2):184-93. doi: 10.1002/ana.21537. PubMed PMID: 19259966; PubMed Central PMCID: PMC2772103.
13: Hamid MH, Allen CL, Lamb GW, Maxwell AC, Maytum HC, Watson AJ, Williams JM. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. J Am Chem Soc. 2009 Feb 11;131(5):1766-74. doi: 10.1021/ja807323a. PubMed PMID: 19191700.
14: Wise LN, Janke JJ, Washburn KE. Myasthenia gravis-like syndrome in a Hereford heifer. J Vet Intern Med. 2008 Jan-Feb;22(1):231-3. doi: 10.1111/j.1939-1676.2007.0004.x. PubMed PMID: 18289316.
15: Martínez-Algaba C, Bermúdez-Saldaña JM, Villanueva-Camañas RM, Sagrado S, Medina-Hernández MJ. Analysis of pharmaceutical preparations containing antihistamine drugs by micellar liquid chromatography. J Pharm Biomed Anal. 2006 Feb 13;40(2):312-21. Epub 2005 Sep 22. PubMed PMID: 16182504.
16: Sakhalkar SP, Patterson EB, Khan MM. Involvement of histamine H1 and H2 receptors in the regulation of STAT-1 phosphorylation: inverse agonism exhibited by the receptor antagonists. Int Immunopharmacol. 2005 Jul;5(7-8):1299-309. PubMed PMID: 15914334.
17: Viola G, Galbiati E. Mast cell--pituitary interaction: modulation by serine phospholipids. Pharmazie. 2004 Dec;59(12):948-51. PubMed PMID: 15638084.
18: Tsai LH, Lee YJ, Wu JY. Role of N-methyl-D-aspartate receptors in gastric mucosal blood flow induced by histamine. J Neurosci Res. 2004 Sep 1;77(5):730-8. PubMed PMID: 15352220.
19: Keleş N. Treatment of allergic rhinitis during pregnancy. Am J Rhinol. 2004 Jan-Feb;18(1):23-8. Review. PubMed PMID: 15035567.
20: Hasrat JA, Pieters L, Vlietinck AJ. Medicinal plants in Suriname: hypotensive effect of Gossypium barbadense. J Pharm Pharmacol. 2004 Mar;56(3):381-7. PubMed PMID: 15025864.

Explore Compound Types